3,4-Dichloro-4'-piperidinomethyl benzophenone

Description

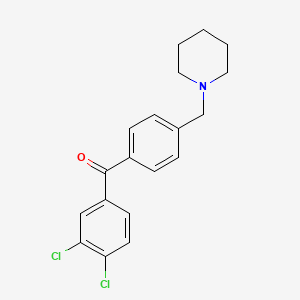

3,4-Dichloro-4'-piperidinomethyl benzophenone (CAS: 3413-29-4) is a halogenated benzophenone derivative characterized by two chlorine atoms at the 3- and 4-positions of one aromatic ring and a piperidinomethyl group (-CH₂-piperidine) at the 4'-position of the second aromatic ring. This compound belongs to a class of molecules where structural modifications, such as halogenation and heterocyclic substitutions, significantly influence physicochemical and biological properties. Benzophenones are widely studied for applications in medicinal chemistry, material science, and agrochemicals due to their stability, tunable electronic properties, and diverse bioactivity .

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2NO/c20-17-9-8-16(12-18(17)21)19(23)15-6-4-14(5-7-15)13-22-10-2-1-3-11-22/h4-9,12H,1-3,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTMFKRBKGPUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642713 | |

| Record name | (3,4-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-59-2 | |

| Record name | Methanone, (3,4-dichlorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Dichlorobenzophenone Precursors

The starting material, 4,4'-dichlorobenzophenone or its isomers, is typically prepared via Friedel-Crafts acylation. This involves reacting chlorobenzoyl chloride with chlorobenzene in the presence of catalysts such as anhydrous aluminum chloride or ferric chloride.

- The reaction yields a mixture of dichlorobenzophenone isomers, predominantly 4,4'-dichlorobenzophenone (up to 90% yield).

- Recrystallization is used to separate the desired isomer with a typical yield of 75% after purification.

| Step | Reactants | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-chlorobenzoyl chloride + chlorobenzene | AlCl3 or FeCl3 | ~90 | Produces mixture of isomers |

| 2 | Recrystallization | - | 75 | Isolates 4,4'-dichlorobenzophenone |

Nitration and Reduction to Amino Derivatives

To functionalize the benzophenone, nitration is performed using mixed acids (nitric and sulfuric acid) in fatty halogenated hydrocarbon solvents at 40–80°C for 2–10 hours. This step produces dinitro-dichlorobenzophenones, which are then selectively reduced and dechlorinated catalytically to yield diamino derivatives.

- Catalysts such as palladium on carbon are preferred for reduction.

- The process avoids reduction of the carbonyl group, ensuring selective amination.

- The reduction and dechlorination may be performed simultaneously or sequentially under hydrogen atmosphere.

| Step | Conditions | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration | 40–80°C, 2–10 h, fatty halogenated solvent | Mixed acid (HNO3/H2SO4) | High | Controlled heat, solvent recovery |

| Reduction/Dechlorination | H2 gas, Pd catalyst, solvent | Pd/C or similar | High | Selective reduction of nitro to amino |

Introduction of Piperidinomethyl Group

The piperidinomethyl group is introduced typically via nucleophilic substitution or condensation reactions involving the amino-functionalized benzophenone.

- Acid-catalyzed condensation between aryl aldehydes and 4-piperidone can be employed to form intermediates.

- Subsequent N-alkylation or quaternization steps introduce the piperidinomethyl moiety at the 4' position.

- Confirmation of substitution on the piperidyl nitrogen is verified by techniques such as heteronuclear multiple bond correlation (HMBC) NMR.

Representative Experimental Data

The following table summarizes typical conditions and yields reported for key steps in the preparation:

| Reaction Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-chlorobenzoyl chloride + chlorobenzene, FeCl3 | 0–50 | 1–3 | 90 | - | Produces dichlorobenzophenone mixture |

| Recrystallization | Solvent purification | Ambient | 2 | 75 | >98 | Isolates 4,4'-dichlorobenzophenone |

| Nitration | Mixed acid in halogenated solvent | 40–80 | 2–10 | High | >95 | Produces dinitro derivatives |

| Catalytic Reduction | Pd/C, H2 atmosphere | 25–60 | 2–6 | High | >95 | Selective reduction to diamino |

| Piperidinomethyl Introduction | Acid-catalyzed condensation, N-alkylation | 25–80 | 3–12 | Moderate | >90 | Verified by NMR techniques |

Additional Notes on Industrial Preparation

- Solvent recovery and reaction heat control are critical in nitration steps to ensure safety and environmental compliance.

- Catalysts such as palladium supported on carbon or alumina are preferred for their commercial availability and efficiency.

- The piperidinomethylation step may involve multiple sub-steps including condensation, reduction, and quaternization to achieve the final product with high specificity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-4’-piperidinomethyl benzophenone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzophenone derivatives, while substitution reactions can produce various substituted benzophenone compounds .

Scientific Research Applications

Medicinal Chemistry

3,4-Dichloro-4'-piperidinomethyl benzophenone is primarily studied for its potential as a pharmaceutical agent . The compound belongs to the class of Mannich bases, which are recognized for their diverse biological activities. Research indicates that Mannich bases can exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties .

- Anticancer Activity : Studies have shown that derivatives of benzophenone can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against prostate cancer (PC-3), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines .

The compound is under investigation for its antimicrobial properties . Research has suggested that it may possess significant activity against various pathogens, making it a candidate for further development in antibiotic therapies. The introduction of piperidine enhances the lipophilicity and membrane permeability of the compound, which may improve its efficacy in biological systems .

Industrial Applications

In industrial settings, this compound is utilized as a building block in organic synthesis . Its unique structure allows it to serve as an intermediate in the production of more complex organic molecules used in specialty chemicals and materials.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of Mannich bases derived from benzophenones, including this compound. The results indicated that certain derivatives displayed potent cytotoxicity against cancer cells with IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests that modifications to the piperidinomethyl group can enhance activity .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against a panel of bacterial strains. The findings revealed promising antibacterial effects, particularly against Gram-positive bacteria, indicating potential for development into new antibiotic agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Potential anticancer and antimicrobial agent | Effective against various cancer cell lines |

| Biological Activity | Investigated for antimicrobial properties | Significant activity against bacterial pathogens |

| Industrial Applications | Used as a building block in organic synthesis | Important intermediate for specialty chemicals |

Mechanism of Action

The mechanism of action of 3,4-Dichloro-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural analogs of 3,4-dichloro-4'-piperidinomethyl benzophenone differ primarily in the substituents attached to the benzophenone scaffold. These variations impact molecular reactivity, solubility, and biological efficacy. Below is a detailed analysis of key analogs:

Structural and Functional Analogues

3,4-Dichloro-4'-n-propylbenzophenone

- Structure: Features an n-propyl (-CH₂CH₂CH₃) group at the 4'-position instead of piperidinomethyl.

- Properties: Exhibits notable antifungal activity against Fusarium oxysporum, as demonstrated in studies evaluating benzophenone analogs .

- Applications : Investigated as a lead compound in antifungal formulations targeting plant pathogens.

3,4-Dichloro-4'-morpholinomethyl Benzophenone

- Structure: Substituted with a morpholinomethyl (-CH₂-morpholine) group.

- Properties: Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, may enhance solubility in polar solvents compared to piperidinomethyl derivatives.

3,4-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone

- Structure: Incorporates a 4-methylpiperazinomethyl group (-CH₂-N-methylpiperazine).

- Such modifications are often leveraged in drug design to improve pharmacokinetic profiles .

2,5-Dichloro-4'-piperidinomethyl Benzophenone

- Structure : Chlorine atoms at the 2- and 5-positions instead of 3- and 4-positions.

- Properties: Altered chlorine positioning may reduce steric hindrance, affecting binding interactions with biological targets. No specific bioactivity data are reported, but positional isomerism is critical in modulating electronic properties .

Comparative Data Table

Electronic and Reactivity Comparisons

- Chlorine Substituents: The electron-withdrawing nature of chlorine atoms at the 3- and 4-positions increases the electrophilicity of the benzophenone core, enhancing reactivity in cross-coupling reactions and interactions with biological targets .

- Piperidinomethyl vs. Alkyl Groups: Piperidinomethyl introduces a secondary amine, enabling hydrogen bonding and salt formation, which are absent in n-propyl derivatives. This difference may influence bioavailability and target binding .

Biological Activity

3,4-Dichloro-4'-piperidinomethyl benzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClN

- Molecular Weight : 348.27 g/mol

It features a benzophenone core with dichlorine substituents and a piperidinomethyl group, contributing to its unique reactivity and biological interactions.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It interacts with various enzymes, notably cytochrome P450, which is crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their effects or toxicity.

Cellular Effects

The compound has been shown to modulate cellular functions through various mechanisms:

- Signal Transduction : It influences cell signaling pathways that govern cell proliferation and apoptosis.

- Gene Expression : Studies have indicated that it can upregulate or downregulate specific genes involved in metabolic processes.

The molecular mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound binds to specific receptors and enzymes, altering their activity. This binding can prevent substrate interaction or modify enzyme conformation.

- Metabolic Pathways : It is involved in several metabolic pathways related to drug metabolism and detoxification processes .

Case Studies

Several studies have assessed the toxicological profile of this compound:

- Aquatic Toxicity : Research has shown that this compound exhibits acute toxicity to aquatic organisms. In tests conducted on fish species such as trout and bluegill sunfish, significant mortality was observed at concentrations as low as 1 ppm .

- Endocrine Disruption : The compound has been implicated in endocrine disruption. Studies suggest that it may bind to hormone receptors, potentially interfering with hormonal signaling pathways in both aquatic and terrestrial organisms .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for quantifying 3,4-Dichloro-4'-piperidinomethyl benzophenone in complex matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is a robust approach for quantification in plant or biological extracts, achieving a limit of quantification (LOQ) of 10 mg/kg . For polar matrices, high-performance liquid chromatography (HPLC) coupled with UV detection can resolve structural analogs, as demonstrated in benzophenone derivative analysis . Validate methods using internal standards (e.g., deuterated analogs) to account for matrix effects.

Q. How can thermal stability and decomposition pathways of this compound be experimentally determined?

- Methodological Answer : Thermogravimetric analysis (TGA) at 5°C/min up to 500°C under inert gas (e.g., N₂) identifies phase transitions and decomposition thresholds. Pair with differential scanning calorimetry (DSC) to detect melting points and exothermic/endothermic events. Computational modeling of bonding energy (e.g., via DFT) can correlate with experimental evaporation heats .

Q. What synthetic routes are effective for introducing the piperidinomethyl group into chlorinated benzophenone frameworks?

- Methodological Answer : Utilize nucleophilic aromatic substitution (SNAr) under anhydrous conditions, where the piperidinomethyl group reacts with activated chlorinated benzophenone intermediates. Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance yield. Monitor reaction progress via TLC or in situ FTIR for carbonyl group tracking .

Q. How does solvent polarity influence the photochemical behavior of this compound?

- Methodological Answer : Polar solvents (e.g., acetonitrile) stabilize nπ* transitions, while non-polar solvents favor ππ* states. Use time-resolved fluorescence spectroscopy to compare triplet-state lifetimes. Reference benzophenone photochemistry data, where solvent-dependent intersystem crossing (ISC) efficiency varies by 20–40% .

Advanced Research Questions

Q. What computational strategies elucidate the triplet-state dynamics and photochemical reactivity of this compound?

- Methodological Answer : Perform TD-DFT calculations to map potential energy surfaces (PES) of excited states. Compare spin-orbit coupling (SOC) values between nπ* and ππ* states to predict ISC rates. Validate with transient absorption spectroscopy to resolve kinetic intermediates .

Q. How can contradictory thermochemical data (e.g., formation enthalpies) for chlorinated benzophenones be resolved?

- Methodological Answer : Re-evaluate combustion calorimetry data using quantum-chemical methods (e.g., G4MP2) to compute gas-phase enthalpies. Cross-validate with phase-transition data (melting/evaporation) to identify inconsistencies in polymorphic forms . Prioritize α-polymorph studies due to its thermodynamic prevalence .

Q. What biological assays are suitable for studying this compound's interaction with neurotransmitter receptors?

- Methodological Answer : Use immortalized GnRH neuron models to assess autophagy modulation via LC3-II/Beclin-1 Western blotting. Dose-response curves (0.1–100 μM) in serum-free medium can isolate receptor-specific effects. Include benzophenone-3 as a positive control for endocrine disruption comparisons .

Q. How can surface grafting techniques leverage this compound’s benzophenone moiety for material science applications?

- Methodological Answer : Optimize benzophenone concentration (0.1–1.0 wt%) in PDMS or polymer matrices for UV-induced crosslinking. Monitor radical polymerization kinetics via FTIR or rheometry. Computational finite-difference models predict surface benzophenone diffusion during drying, critical for uniform grafting .

Q. What strategies mitigate data variability in trace analysis of chlorinated benzophenone derivatives in environmental samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.